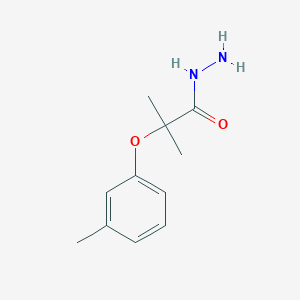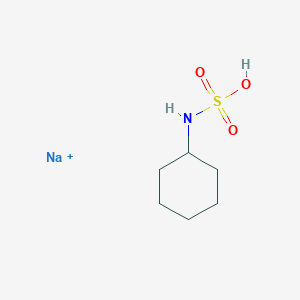![molecular formula C11H12N2O B045605 5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2(3H)-one CAS No. 117311-09-8](/img/structure/B45605.png)
5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2(3H)-one, commonly known as THN, is a chemical compound that has been of great interest in the scientific research community due to its potential applications in various fields. THN is a heterocyclic compound that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been studied extensively.
Mechanism Of Action
The mechanism of action of THN involves the inhibition of specific enzymes and receptors in the body. THN has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. THN has also been shown to bind to the adenosine receptor, a G protein-coupled receptor that is involved in various physiological processes, including neurotransmission, inflammation, and immune response. The binding of THN to the adenosine receptor results in the inhibition of its activity, leading to various physiological effects.
Biochemical And Physiological Effects
THN has been shown to possess various biochemical and physiological effects, including anticancer, antiviral, and antimicrobial activities. THN has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of their growth and proliferation. THN has also been shown to inhibit the replication of viruses, including HIV and herpes simplex virus, and to possess antibacterial and antifungal properties. THN has been shown to modulate the activity of the adenosine receptor, leading to various physiological effects, including the regulation of neurotransmission, inflammation, and immune response.
Advantages And Limitations For Lab Experiments
THN has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. THN can be synthesized using different methods, and its purity and yield can be optimized. THN is stable under various conditions, making it suitable for long-term storage and transport. THN has low toxicity, making it safe for use in lab experiments. However, THN also has limitations for lab experiments, including its limited solubility in water and its potential for non-specific binding to proteins. These limitations can affect the accuracy and reproducibility of lab experiments.
Future Directions
THN has several future directions for research, including the development of new synthesis methods, the evaluation of its potential applications in drug discovery, and the study of its mechanism of action at the molecular level. New synthesis methods for THN could improve the yield and purity of the compound, making it more accessible for research and development. The evaluation of THN's potential applications in drug discovery could lead to the development of new drugs for the treatment of various diseases. The study of THN's mechanism of action at the molecular level could provide insights into its pharmacological properties and potential side effects.
Synthesis Methods
The synthesis of THN has been achieved using different methods, including the reaction of 2-amino-1-naphthol with aldehydes or ketones, and the reaction of 2-naphthylamine with cyclic anhydrides. The former method involves the use of a catalyst such as p-toluenesulfonic acid and yields THN in good yields. The latter method involves the use of a solvent such as acetic anhydride and yields THN in moderate yields. The synthesis of THN has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
THN has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, THN has been evaluated for its anticancer, antiviral, and antimicrobial activities. THN has been shown to inhibit the growth of cancer cells and viruses, and to possess antibacterial and antifungal properties. In organic synthesis, THN has been used as a building block for the synthesis of other heterocyclic compounds. In material science, THN has been studied for its potential applications in the development of organic electronic devices.
properties
CAS RN |
117311-09-8 |
|---|---|
Product Name |
5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2(3H)-one |
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1,3,5,6,7,8-hexahydrobenzo[f]benzimidazol-2-one |
InChI |
InChI=1S/C11H12N2O/c14-11-12-9-5-7-3-1-2-4-8(7)6-10(9)13-11/h5-6H,1-4H2,(H2,12,13,14) |
InChI Key |
OCAZINHLZPIDRF-UHFFFAOYSA-N |
SMILES |
C1CCC2=CC3=C(C=C2C1)NC(=O)N3 |
Canonical SMILES |
C1CCC2=CC3=C(C=C2C1)NC(=O)N3 |
synonyms |
Naphth[2,3-d]imidazol-2-ol, 5,6,7,8-tetrahydro- (6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bicyclo[2.2.0]hexane, 1-bromo-(9CI)](/img/structure/B45524.png)
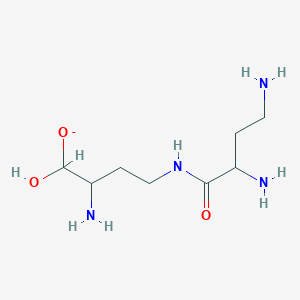
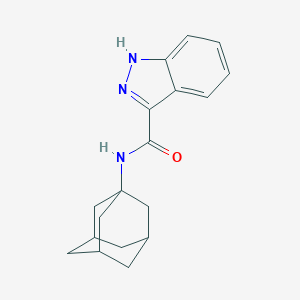
![5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45535.png)
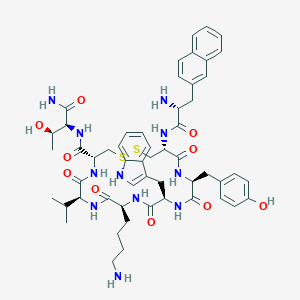
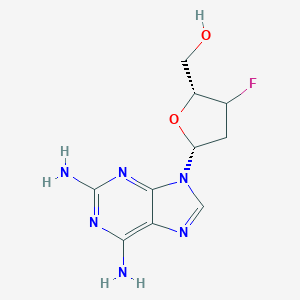
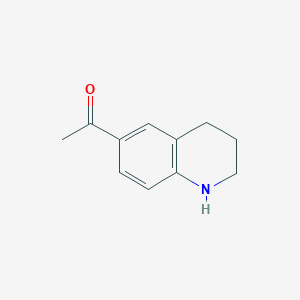

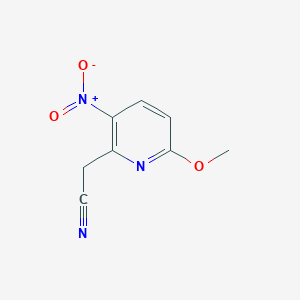
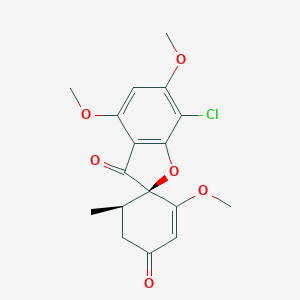
![2-chloro-N-[cyano(thiophen-2-yl)methyl]acetamide](/img/structure/B45549.png)
